Methyl 2-hydroxy-3,5-diiodobenzoate

Beschreibung

Significance of Aryl Halides in Chemical Synthesis and Functional Materials Science

Aryl halides are organic compounds where a halogen atom is directly bonded to an aromatic ring. fiveable.mechemistrylearner.com This structural feature makes them crucial intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals and agrochemicals. numberanalytics.comlibretexts.orgfiveable.me The halogen atom in an aryl halide can be readily replaced by other functional groups, rendering them versatile building blocks for creating more complex molecules. numberanalytics.com

The reactivity of aryl halides is influenced by the nature of the halogen atom, with iodides generally being the most reactive. fiveable.me This reactivity allows them to participate in various chemical reactions, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. chemistrylearner.comfiveable.me These reactions are fundamental in forming new carbon-carbon bonds, a key process in modern synthetic chemistry. chemistrylearner.com The stability of the aromatic ring in aryl halides also contributes to their unique reactivity, allowing for selective transformations. fiveable.me

Overview of Dihalogenated Phenolic Esters as Synthetic Intermediates

Dihalogenated phenolic esters are a subclass of aryl halides that contain two halogen atoms and a phenolic ester group. These compounds are valuable as synthetic intermediates. mdpi.com Phenolic esters themselves are important functional groups found in many biologically active natural products, pharmaceuticals, and polymers. mdpi.comresearchgate.net The presence of halogen atoms on the phenolic ring provides handles for further chemical modifications, often through cross-coupling reactions. nih.gov The synthesis of these esters can be achieved through methods like the esterification of phenolic compounds. nih.gov

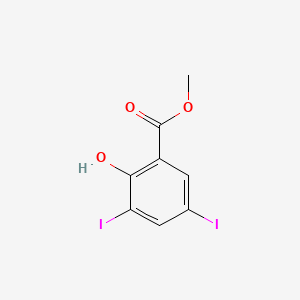

Structural Context of Methyl 2-hydroxy-3,5-diiodobenzoate within the Benzoate (B1203000) Family

This compound is a member of the benzoate ester family, specifically a dihalogenated phenolic ester. Its structure consists of a benzene (B151609) ring substituted with a methyl ester group, a hydroxyl group, and two iodine atoms at positions 3 and 5 relative to the ester. The parent compound, methyl salicylate (B1505791) (methyl 2-hydroxybenzoate), and its derivatives are known for their biological activities. nih.gov The addition of two iodine atoms to the benzene ring significantly influences the molecule's chemical properties and reactivity, making it a useful intermediate in organic synthesis. The iodine atoms can be utilized in cross-coupling reactions to form more complex molecules. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-hydroxy-3,5-diiodobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6I2O3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPLRLCRSBLCKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)I)I)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6I2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Hydroxy 3,5 Diiodobenzoate

Precursor Synthesis Strategies

The cornerstone of synthesizing Methyl 2-hydroxy-3,5-diiodobenzoate lies in the effective preparation of its direct precursor, 2-hydroxy-3,5-diiodobenzoic acid, commonly known as 3,5-diiodosalicylic acid. ontosight.ainih.gov

Synthesis of 2-hydroxy-3,5-diiodobenzoic Acid (3,5-Diiodosalicylic Acid)

The transformation of salicylic (B10762653) acid into its diiodinated derivative is a critical step, primarily achieved through electrophilic aromatic substitution.

The introduction of iodine atoms to the aromatic ring of salicylic acid is an example of electrophilic aromatic substitution. echemi.com The hydroxyl and carboxyl groups of salicylic acid direct the incoming electrophiles to specific positions on the benzene (B151609) ring. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxyl group is a deactivating, meta-directing group. The powerful activating effect of the hydroxyl group overrides the directing effect of the carboxyl group, leading to substitution at the positions ortho and para to the hydroxyl group.

A widely utilized method for the synthesis of 2-hydroxy-3,5-diiodobenzoic acid involves the reaction of salicylic acid with iodine monochloride (ICl) in a suitable solvent like glacial acetic acid. orgsyn.org In this reaction, iodine monochloride acts as the source of the electrophilic iodine species (I+). The reaction is typically heated to facilitate the substitution. One established procedure reports dissolving salicylic acid in glacial acetic acid, followed by the addition of an iodine monochloride solution, also in glacial acetic acid. The subsequent addition of water precipitates the diiodinated product, which can be further purified by recrystallization. This method has been shown to produce high yields, in the range of 91-92%. orgsyn.org

Other historical methods for preparing diiodosalicylic acid include heating salicylic acid with iodine in alcohol, sometimes with the addition of mercuric oxide, or reacting it with iodine in the presence of alkali or a combination of iodine and iodic acid. orgsyn.org

Achieving the desired 3,5-diiodo substitution pattern with high selectivity is paramount. The choice of iodinating agent and reaction conditions plays a crucial role in directing the iodine atoms to the correct positions on the salicylic acid ring. arkat-usa.org

The use of iodine monochloride is a classic example of a strategic halogenation technique. orgsyn.orgisca.in The polarity of the I-Cl bond makes the iodine atom electrophilic, facilitating the attack on the electron-rich aromatic ring of salicylic acid. The reaction conditions, such as temperature and solvent, are optimized to favor the formation of the 3,5-diiodo isomer over other possible mono- or di-iodinated products. orgsyn.org

A process has been described where iodine monochloride is generated in situ from a mixture of iodine or a hydroiodic acid salt and a chlorinating agent in the presence of an oxidizing agent, reacting with salicylic acid in an alcohol to yield 2-hydroxy-3,5-diiodobenzoic acid with high purity and yield. quickcompany.in Another patented method involves reacting salicylic acid with iodine monochloride in an aqueous solvent in the presence of a catalyst such as ferric chloride, aluminum chloride, zinc chloride, copper chloride, sulfuric acid, or phosphoric acid. google.com

| Reactants | Reagents/Catalyst | Solvent | Yield | Reference |

| Salicylic acid | Iodine monochloride | Glacial acetic acid | 91-92% | orgsyn.org |

| Salicylic acid | Iodine monochloride (in situ) | Alcohol | High | quickcompany.in |

| Salicylic acid | Iodine, Iodic acid | 95% Aqueous ethyl alcohol | Excellent | arkat-usa.org |

| Salicylic acid | Iodine monochloride | Water | High | google.com |

Table 1: Summary of Selected Iodination Methods for Salicylic Acid

Modern synthetic chemistry has seen the development of novel and efficient iodinating systems. One such system involves the use of sodium periodate (B1199274) (NaIO4), potassium iodide (KI), and sodium chloride (NaCl) in aqueous acetic acid. rsc.orgresearchgate.net This reagent combination is effective for the iodination of a variety of activated aromatic compounds. researchgate.net

The proposed mechanism suggests that sodium periodate oxidizes the alkali metal halides (KI and NaCl) in the acidic medium to generate molecular halogens (I2 and Cl2). These then react to form iodine monochloride in situ, which acts as the electrophilic iodinating species. rsc.org This method is considered mild and efficient, providing excellent yields of iodoaromatic compounds at ambient conditions. rsc.orgfayoum.edu.eg This system has been successfully applied to the synthesis of various iodoaromatics with high purity. researchgate.netresearchgate.net

While direct application to salicylic acid is not explicitly detailed in the provided context, the general applicability to activated aromatic compounds suggests its potential for the regioselective diiodination of salicylic acid. rsc.orgresearchgate.net

Strategic Halogenation Techniques for Regioselective Diiodination

Esterification of 2-hydroxy-3,5-diiodobenzoic Acid to Methyl Ester

Once 2-hydroxy-3,5-diiodobenzoic acid is synthesized, the final step is its conversion to the corresponding methyl ester, this compound. This is typically achieved through direct esterification.

Direct esterification methods are widely employed for the conversion of carboxylic acids to esters. tandfonline.com The Fischer-Speier esterification is a classic and common method, which involves refluxing the carboxylic acid and an alcohol (in this case, methanol) in the presence of an acid catalyst. wikipedia.orgorganic-chemistry.org

Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid. wikipedia.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water produced during the reaction is removed. organic-chemistry.orgmasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the alcohol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. wikipedia.orglibretexts.org

While specific conditions for the esterification of 2-hydroxy-3,5-diiodobenzoic acid with methanol (B129727) are not detailed in the provided context, the general principles of Fischer-Speier esterification are applicable. The reaction of 2-hydroxy-3,5-diiodobenzoic acid with methanol in the presence of a strong acid catalyst would be the standard approach. wikipedia.orgchemicalland21.com The synthesis of the methyl ester of 2-hydroxy-3,5-diiodobenzoic acid has been mentioned in the context of iodination of phenols. nih.gov

Alternative modern esterification methods exist, such as those using solid acid catalysts like modified montmorillonite (B579905) K10 clay, which can proceed under solvent-free conditions. ijstr.org Other protocols involve the use of coupling agents or organocatalysts to facilitate the reaction under milder conditions. thieme-connect.comrsc.org

| Reactant | Reagent | Catalyst | Key Features | Reference |

| Carboxylic acid, Alcohol | N/A | Sulfuric acid, p-toluenesulfonic acid | Reversible, requires excess alcohol or water removal | wikipedia.orgorganic-chemistry.org |

| Substituted benzoic acids, Methanol | N/A | Orthophosphoric acid-activated Montmorillonite K10 clay | Solvent-free, high yields | ijstr.org |

| Carboxylic acids, Alcohols | N/A | Phenothiazine (electrochemical) | Additive-free, room temperature | thieme-connect.com |

| Carboxylic acids, Alcohols | N/A | Sulfur(IV) based organocatalyst | Redox-neutral, direct esterification | rsc.org |

Table 2: Overview of Selected Direct Esterification Methods

Alternative Esterification Pathways

While the direct Fischer-Speier esterification of 3,5-diiodosalicylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid is a common route, several alternative pathways can be employed to achieve this transformation, often to overcome equilibrium limitations or to proceed under milder conditions. wikipedia.orgorganic-chemistry.org

One such alternative involves the use of coupling reagents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC), often used with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), facilitate the formation of the ester bond by activating the carboxylic acid. jocpr.com In this method, the carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol (methanol) to form the ester. A key advantage of this method is that the reaction is not reversible, and the byproduct, dicyclohexylurea (DCU), is a solid that can be easily removed by filtration. jocpr.com

Another approach is to convert the carboxylic acid into a more reactive derivative, such as an acid chloride or anhydride (B1165640), before reaction with methanol. However, direct acylation with carboxylic acids is often preferred due to better atom economy compared to using anhydrides and the moisture sensitivity of acid chlorides. wikipedia.org

The use of trimethyl orthoformate in conjunction with a catalytic amount of sulfuric acid also serves as an effective method for esterification. This reagent acts as a water scavenger, driving the equilibrium of the Fischer esterification towards the product side.

Furthermore, unconventional catalysts can be utilized. For instance, tetrabutylammonium (B224687) tribromide (TBATB) has been shown to catalyze esterification, potentially through a mechanism where the carboxylate acts as the nucleophile, reversing the standard mechanism. wikipedia.org This method can lead to high yields in short reaction times without the need for water removal. wikipedia.org

| Method | Reagents | Key Features | Reference |

| Fischer-Speier | 3,5-diiodosalicylic acid, Methanol, H₂SO₄ (catalyst) | Reversible reaction; often requires excess alcohol or water removal. | wikipedia.orgorganic-chemistry.org |

| DCC/DMAP Coupling | 3,5-diiodosalicylic acid, Methanol, DCC, DMAP | Forms a stable urea (B33335) byproduct; irreversible. | jocpr.com |

| Orthoformate Method | 3,5-diiodosalicylic acid, Methanol, Trimethyl orthoformate, H₂SO₄ | Trimethyl orthoformate acts as a water scavenger, driving equilibrium. | |

| TBATB Catalysis | 3,5-diiodosalicylic acid, Methanol, TBATB | Unconventional catalyst; potentially reversed mechanism; rapid reaction. | wikipedia.org |

One-Pot Synthetic Approaches

One-pot synthesis offers a streamlined and efficient alternative to multi-step procedures that involve the isolation and purification of intermediates. For this compound, a one-pot approach would typically involve the synthesis of the precursor, 3,5-diiodosalicylic acid, from salicylic acid, followed by in-situ esterification without isolating the diiodinated acid.

A plausible one-pot synthesis begins with the iodination of salicylic acid. Salicylic acid can be dissolved in a suitable solvent, such as glacial acetic acid or an ethanol (B145695) solution. wipo.intorgsyn.org An iodinating agent, such as iodine monochloride or elemental iodine, is then introduced to produce 3,5-diiodosalicylic acid. wipo.intorgsyn.orggoogle.com

| Step | Reagents/Conditions | Purpose | Reference |

| 1. Iodination | Salicylic acid, Iodine Monochloride, Glacial Acetic Acid | Forms 3,5-diiodosalicylic acid in situ. | orgsyn.org |

| 2. Esterification | Methanol, Sulfuric Acid (catalyst), Heat | Converts the intermediate acid to the final methyl ester product. | wikipedia.orgorganic-chemistry.org |

This approach combines the synthesis of the key intermediate with its subsequent transformation into the final product in a single, continuous process.

Optimization of Reaction Conditions and Yield

The yield of this compound is highly dependent on the optimization of various reaction parameters. In the context of Fischer-Speier esterification, several factors can be adjusted to maximize product formation. organic-chemistry.orglibretexts.org

Reactant Stoichiometry: The Fischer esterification is an equilibrium-limited reaction. masterorganicchemistry.com To shift the equilibrium towards the product side, a large excess of one of the reactants, typically the less expensive one (methanol), is used. Using a 10-fold or even 100-fold excess of the alcohol can significantly increase the yield of the ester. masterorganicchemistry.com

Catalyst: Strong Brønsted acids like sulfuric acid and p-toluenesulfonic acid are common catalysts. wikipedia.org Lewis acids such as hafnium(IV) or zirconium(IV) salts have also been reported as effective catalysts for direct esterification. organic-chemistry.org The choice and concentration of the catalyst can impact reaction rate and selectivity.

Temperature and Reaction Time: Reaction temperatures for Fischer esterification typically range from 60–110 °C, often at the reflux temperature of the alcohol. wikipedia.org The reaction time can vary from 1 to 10 hours. wikipedia.org Optimization involves finding the balance where the reaction proceeds to completion without significant decomposition of reactants or products.

Water Removal: The removal of water, a byproduct of the reaction, is a critical factor in driving the reaction to completion. libretexts.org This can be achieved by physical methods, such as using a Dean-Stark apparatus with a non-polar co-solvent like toluene (B28343) or hexane, or by chemical means, using drying agents like molecular sieves. wikipedia.orgorganic-chemistry.org

A study on a similar synthesis of methyl 3,5-dibromo-2-aminobenzoate reported a yield of 81.6% by carefully controlling the temperature at 60 °C and the reaction time to 3 hours. google.com Similar optimization would be crucial for the diiodo-analogue.

| Parameter | Condition/Method | Effect on Yield | Reference |

| Methanol | Use large excess (e.g., 10-fold or more) | Shifts equilibrium to favor product formation. | masterorganicchemistry.com |

| Catalyst | Strong acids (H₂SO₄, p-TsOH) or Lewis acids | Increases reaction rate. | wikipedia.orgorganic-chemistry.org |

| Temperature | 60-110 °C (Reflux) | Affects reaction rate; must be balanced to avoid side reactions. | wikipedia.org |

| Water Removal | Dean-Stark trap, molecular sieves | Drives the equilibrium towards the ester product. | wikipedia.orgorganic-chemistry.org |

Isolation and Purification Techniques

Following the synthesis of this compound, a systematic approach is required to isolate and purify the compound from the reaction mixture, which may contain unreacted starting materials, catalyst, and byproducts.

Initial Workup: The first step often involves neutralizing the acid catalyst. If a mineral acid like H₂SO₄ was used, the reaction mixture is cooled and then carefully neutralized, for example, with a dilute solution of a weak base like sodium bicarbonate. If a solid byproduct has formed, such as dicyclohexylurea from a DCC-mediated coupling, it can be removed by filtration. jocpr.com

Extraction: The product is typically extracted from the aqueous mixture using an organic solvent in which the ester is highly soluble, such as dichloromethane (B109758) or diethyl ether. google.com The organic layers are combined, washed with water and/or brine to remove any remaining water-soluble impurities, and then dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate. google.com

Solvent Removal: The organic solvent is then removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification: The final and most critical step is the purification of the crude ester.

Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent (or a solvent pair like acetone-water) in which the ester is soluble at high temperatures but less soluble at low temperatures. orgsyn.org As the solution cools, the pure product crystallizes out, leaving impurities behind in the solution. The crystals are then collected by filtration.

Flash Chromatography: For more challenging purifications or to separate the product from closely related impurities, flash column chromatography over silica (B1680970) gel is often employed. uni-muenchen.ded-nb.info A suitable eluent system (e.g., a mixture of n-pentane and diethyl ether) is used to pass the mixture through the column, separating the components based on their polarity. uni-muenchen.de

The purity of the final product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination. scielo.brrsc.org

| Technique | Description | Purpose |

| Neutralization/Filtration | Addition of a weak base; removal of solid byproducts. | Removes acid catalyst and insoluble byproducts. |

| Solvent Extraction | Use of an immiscible organic solvent to separate the product. | Isolates the product from the aqueous reaction mixture. |

| Recrystallization | Dissolving in a hot solvent and cooling to form crystals. | Purifies the solid product by removing soluble impurities. |

| Flash Chromatography | Separation on a silica gel column using a solvent gradient. | High-purity separation of the product from other components. |

Spectroscopic and Diffraction Based Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Analysis

Nuclear Magnetic Resonance spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei. For Methyl 2-hydroxy-3,5-diiodobenzoate, a complete assignment of proton and carbon signals is essential for unambiguous structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignment and Coupling Patterns

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl ester protons. The substitution pattern on the benzene (B151609) ring—with two bulky iodine atoms and a hydroxyl group—significantly influences the chemical shifts of the remaining aromatic protons.

The two aromatic protons are located at positions 4 and 6 on the benzene ring. Due to their different electronic environments, they appear as distinct signals. The proton at position 6 is ortho to the hydroxyl group and meta to the ester and an iodine atom, while the proton at position 4 is ortho to an iodine atom and meta to the hydroxyl and ester groups. This results in separate, well-resolved doublets for each proton, with a small meta-coupling constant. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The methyl protons of the ester group appear as a sharp singlet further upfield.

Table 1: ¹H NMR Chemical Shift and Coupling Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -OH | Variable | Broad Singlet | N/A |

| Ar-H6 | 7.9 - 8.1 | Doublet (d) | ~2.5 |

| Ar-H4 | 8.1 - 8.3 | Doublet (d) | ~2.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift and Multiplicity Analysis

The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. For this compound, eight distinct carbon signals are expected: six for the aromatic ring, one for the carbonyl group of the ester, and one for the methyl group.

The chemical shifts of the aromatic carbons are heavily influenced by the attached substituents. The carbons bearing the iodine atoms (C3 and C5) are significantly shifted to higher field (lower ppm) due to the heavy atom effect. The carbon attached to the hydroxyl group (C2) and the carbonyl carbon of the ester (C1) are deshielded and appear at lower fields. The quaternary carbons and the protonated carbons can be distinguished using techniques such as Distortionless Enhancement by Polarization Transfer (DEPT).

Table 2: ¹³C NMR Chemical Shift Assignments

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 168 - 172 |

| C2 (-OH) | 158 - 162 |

| C6 | 140 - 144 |

| C4 | 130 - 134 |

| C1 | 115 - 119 |

| C3 (-I) | 85 - 90 |

| C5 (-I) | 80 - 85 |

Two-Dimensional NMR Techniques for Correlational Assignments (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the aromatic protons at C4 and C6, confirming their meta-coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would show correlations between the H4 signal and the C4 signal, the H6 signal and the C6 signal, and the methyl proton signal with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range (2-3 bond) couplings between protons and carbons. Key correlations would include the methyl protons to the carbonyl carbon and C1, the H4 proton to C2, C5, and C6, and the H6 proton to C1, C2, and C5. These correlations are instrumental in assembling the final, unambiguous structure.

Vibrational Spectroscopy Characterization (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides critical information about the functional groups present in a molecule and the nature of intermolecular interactions.

Identification of Characteristic Functional Group Vibrations

The FTIR and Raman spectra of this compound display characteristic absorption and scattering bands that confirm the presence of its key functional groups.

O-H Stretch: A broad and intense absorption band is expected in the FTIR spectrum in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed in the 2850-2960 cm⁻¹ region.

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the ester group is a prominent feature, typically found in the range of 1680-1710 cm⁻¹. The exact position is influenced by conjugation with the aromatic ring and potential intramolecular hydrogen bonding.

C=C Stretches: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O Stretches: The C-O stretching vibrations of the ester and the phenol (B47542) are expected in the 1200-1300 cm⁻¹ range.

C-I Stretches: The carbon-iodine stretching vibrations occur at lower frequencies, typically in the 500-600 cm⁻¹ region.

Table 3: Key Vibrational Frequencies

| Functional Group | Technique | Characteristic Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | FTIR | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | FTIR/Raman | 3000 - 3100 |

| Aliphatic C-H Stretch | FTIR/Raman | 2850 - 2960 |

| C=O Stretch (Ester) | FTIR | 1680 - 1710 (strong) |

| C=C Stretch (Aromatic) | FTIR/Raman | 1450 - 1600 |

| C-O Stretch | FTIR | 1200 - 1300 |

Assessment of Hydrogen Bonding Interactions

The presence and nature of hydrogen bonding can be effectively assessed using vibrational spectroscopy. In this compound, both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding can occur.

The broadness of the O-H stretching band in the FTIR spectrum is a clear indicator of hydrogen bonding. An intramolecular hydrogen bond may exist between the hydroxyl proton and the carbonyl oxygen of the adjacent ester group. This type of interaction would typically cause a red-shift (lowering of frequency) and broadening of the C=O stretching vibration compared to a non-hydrogen-bonded ester. By comparing the spectra of the compound in different solvents or at different concentrations, the extent of inter- versus intramolecular hydrogen bonding can be evaluated.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of this compound. It provides insight into the compound's elemental composition and the stability of its various substructures upon ionization.

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental formula of this compound by measuring its mass with very high precision. The theoretical exact mass is calculated from the sum of the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹²⁷I, and ¹⁶O).

Table 1: Theoretical Isotopic Mass Data for this compound

| Property | Data |

| Molecular Formula | C₈H₆I₂O₃ |

| Monoisotopic Mass | 403.8406 u |

| Nominal Mass | 404 u |

| Average Mass | 403.942 u |

This table presents theoretical mass data calculated from the elemental composition of the compound.

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting fragment ions. uakron.edunist.gov While specific experimental MS/MS data for this compound are not available in the cited literature, the fragmentation pathways can be predicted based on the known behavior of similar molecules, such as methyl salicylate (B1505791). docbrown.info

The most probable fragmentation pathways would involve:

Loss of the methoxy (B1213986) group (-OCH₃): This is a common fragmentation for methyl esters, leading to the formation of a stable acylium ion. The expected fragment would have an m/z value corresponding to the loss of approximately 31 Da.

Decarboxylation: Loss of the entire methyl ester group as COOCH₃ (a loss of 59 Da) or sequential losses of the methoxy radical followed by carbon monoxide (CO).

Cleavage involving iodine: The presence of heavy iodine atoms may lead to characteristic fragmentation patterns, including the loss of an iodine radical (I•) or hydrogen iodide (HI).

The analysis of these fragmentation patterns is crucial for confirming the connectivity of the atoms within the molecule. nih.govscirp.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing information on bond lengths, bond angles, and intermolecular interactions. However, a complete single-crystal X-ray diffraction study for this compound has not been reported in the reviewed scientific literature. Therefore, the following subsections describe the type of information that would be obtained from such an analysis.

Table 2: Illustrative Crystal Data for a Related Compound (Methyl 2-hydroxy-4-iodobenzoate)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 4.3286 (8) | |

| b (Å) | 21.334 (4) | |

| c (Å) | 9.2941 (16) | |

| β (°) | 93.744 (4) | |

| Volume (ų) | 856.4 (3) | |

| Z | 4 |

Note: This data is for a related compound and is presented for illustrative purposes only. The crystallographic parameters for this compound may differ.

X-ray analysis would reveal the specific conformation of the molecule, including the planarity of the benzene ring and the orientation of the hydroxyl and methyl ester substituents. Key torsional angles, such as the one defining the rotation around the C-C bond connecting the ester group to the ring, would be precisely measured. This provides insight into steric and electronic effects governing the molecule's preferred shape.

A crucial aspect of the crystal structure is the network of intermolecular and intramolecular interactions. It is expected that an intramolecular hydrogen bond would form between the phenolic hydroxyl group and the carbonyl oxygen of the ester group, a common feature in salicylic (B10762653) acid derivatives. nih.gov This interaction would create a stable six-membered ring.

Furthermore, intermolecular forces, such as hydrogen bonds, halogen bonds (involving the iodine atoms), and π-π stacking interactions between the aromatic rings, would dictate how the molecules pack together in the crystal. mdpi.comnih.gov A detailed analysis of these interactions is essential for understanding the physical properties of the solid material.

Supramolecular Assembly and Crystal Packing Motifs

The supramolecular assembly of this compound in the crystalline state is expected to be governed by a combination of strong and weak non-covalent interactions, including hydrogen bonds and halogen bonds.

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor, while the carbonyl oxygen of the methyl ester group (C=O) is an effective hydrogen bond acceptor. This combination can lead to several predictable packing motifs:

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond is likely to form between the ortho-positioned hydroxyl group and the carbonyl oxygen of the ester. This is a common feature in salicylate derivatives and results in the formation of a stable six-membered ring, which enhances molecular planarity. acs.orgacs.orgnih.gov

Intermolecular Hydrogen Bonding: Depending on the conformation, the hydroxyl group could also participate in intermolecular hydrogen bonds. If not exclusively engaged in an intramolecular bond, it could form dimers or chains with neighboring molecules, linking the hydroxyl group of one molecule to the carbonyl oxygen of another.

Halogen Bonding: The two iodine atoms at the 3- and 5-positions are significant contributors to the crystal packing. Iodine, being a heavy halogen, can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules. nih.govuni-muenchen.de Potential halogen bond acceptors in this structure include the oxygen atoms of the hydroxyl and carbonyl groups, and even the aromatic ring's π-system. These interactions are highly directional and can lead to the formation of robust, two or three-dimensional networks. nih.gov The presence of two iodine atoms increases the likelihood of forming complex and well-defined structural motifs.

Comparative Crystallographic Studies with Related Diiodobenzoate Esters

To understand the crystalline behavior of this compound, a comparative analysis with structurally similar diiodobenzoate esters is insightful. Key factors for comparison include the nature and position of substituents, which influence the dominant intermolecular forces and resulting crystal packing.

A pertinent analogue for comparison is 3,5-Diiodobenzoic acid . Its crystal structure reveals strong halogen···halogen interactions that play a crucial role in assembling high-dimensional supramolecular networks. nih.gov The primary hydrogen bonding interaction in the acid is the classic carboxylic acid dimer synthon. Upon esterification to a compound like Methyl 3,5-diiodobenzoate, this primary hydrogen bonding motif is removed and replaced by weaker C-H···O interactions and more dominant halogen-based interactions.

Another useful comparison is with Methyl 4-amino-3,5-diiodobenzoate . In this molecule, the amino group provides N-H donors for hydrogen bonding, while the iodine atoms can participate in halogen bonding. The interplay between N-H···O hydrogen bonds and I···O or I···N halogen bonds would create a distinct packing arrangement compared to a hydroxyl-substituted analogue.

The table below summarizes the crystallographic data for related benzoate (B1203000) derivatives, highlighting the variations in crystal systems and unit cell parameters that arise from substituent changes.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 3,5-Diiodobenzoic acid | C₇H₄I₂O₂ | Monoclinic | P2₁/c | 4.2208 | 14.6043 | 14.9230 | 92.303 | nih.gov |

| Ethyl 3,5-dinitrobenzoate | C₉H₈N₂O₆ | Monoclinic | P2₁/c | 13.856 | 4.770 | 18.354 | 119.59 | rsc.org |

This data illustrates how changes from iodine to nitro groups and from a carboxylic acid to an ethyl ester significantly alter the crystal packing parameters.

Chemical Reactivity and Transformation Mechanisms

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. The rate and regioselectivity of these reactions on Methyl 2-hydroxy-3,5-diiodobenzoate are dictated by the combined effects of the substituents present.

The aromatic ring of this compound has three different types of substituents: a hydroxyl group (-OH), a methyl ester group (-COOCH₃), and two iodine atoms (-I). Their influence on incoming electrophiles is summarized below.

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and is ortho, para-directing. This is due to its ability to donate a lone pair of electrons to the aromatic ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during the substitution. msu.edu

Methyl Ester Group (-COOCH₃): The ester group, containing a carbonyl, is a deactivating group and is meta-directing. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and destabilizing arenium ion intermediates with the positive charge at the ortho or para positions. masterorganicchemistry.com

Iodine (-I): Halogens are deactivating yet ortho, para-directing. masterorganicchemistry.com Their deactivating nature stems from their strong electron-withdrawing inductive effect, while their directing ability comes from the donation of a lone pair through resonance. masterorganicchemistry.com

In this compound, the directing effects of the powerful activating hydroxyl group and the deactivating ester group are antagonistic. The hydroxyl group at C2 directs incoming electrophiles to positions C4 (para) and C6 (ortho). The ester group at C1 directs to position C5 (meta), which is already substituted with iodine.

When activating and deactivating groups compete, the directing influence of the powerful activating group, in this case, the hydroxyl group, generally dominates. msu.edu The ortho positions relative to the hydroxyl group (C3 and C5) are already occupied by iodine atoms. Therefore, further electrophilic substitution is strongly favored at the C4 position, which is para to the hydroxyl group and meta to the ester group. Nitration of similar phenolic compounds, for instance, often occurs at the positions activated by the hydroxyl group. oatext.com

Table 1: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position | Type | Directing Effect |

| Hydroxyl (-OH) | C2 | Activating | ortho, para |

| Methyl Ester (-COOCH₃) | C1 | Deactivating | meta |

| Iodine (-I) | C3, C5 | Deactivating | ortho, para |

The carbon-iodine bond on an aromatic ring is generally stable under typical electrophilic aromatic substitution conditions. While iodine is a halogen, it is unreactive toward aromatic rings by itself and requires an oxidizing agent to facilitate iodination reactions. libretexts.orglibretexts.org The iodine atoms on the ring are considered deactivating substituents for electrophilic attack due to their inductive electron withdrawal. masterorganicchemistry.com Direct replacement of an aromatic iodine atom via an electrophilic substitution mechanism is not a common reaction pathway. Instead, reactions involving the removal or replacement of aromatic iodine often proceed through other mechanisms, such as nucleophilic aromatic substitution or the formation of organometallic intermediates.

Transformations Involving the Ester Functional Group

The methyl ester group is susceptible to nucleophilic acyl substitution reactions, which are characteristic of carboxylic acid derivatives.

The methyl ester of this compound can be hydrolyzed to its corresponding carboxylic acid, 2-hydroxy-3,5-diiodobenzoic acid. drugbank.com This transformation can be achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This involves the reaction of the ester with a strong base, such as sodium hydroxide (B78521). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is an irreversible process as the final step involves the deprotonation of the carboxylic acid to form a carboxylate salt.

Acid-Catalyzed Hydrolysis: This is a reversible reaction that requires heating the ester in the presence of a strong acid (e.g., H₂SO₄) and excess water. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by water, a weak nucleophile.

The resulting product, 2-hydroxy-3,5-diiodobenzoic acid, is a known compound that can be synthesized by the direct iodination of salicylic (B10762653) acid. orgsyn.org

Transesterification is a process where the alkoxy group (-OCH₃) of the ester is exchanged with another alkoxy group from an alcohol. masterorganicchemistry.com This reaction can also be catalyzed by either an acid or a base.

For instance, reacting this compound with a large excess of ethanol (B145695) in the presence of an acid or a catalytic amount of sodium ethoxide would lead to the formation of Ethyl 2-hydroxy-3,5-diiodobenzoate. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is typically used as the solvent. masterorganicchemistry.com

Table 2: Key Transformations of the Ester Group

| Reaction | Reagents | Product |

| Hydrolysis | H₃O⁺ or OH⁻/H₂O | 2-hydroxy-3,5-diiodobenzoic acid |

| Transesterification | R'OH, H⁺ or R'O⁻ | This compound |

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a highly reactive site on the molecule. Its reactivity stems from its acidity and the nucleophilicity of the corresponding phenoxide ion.

The hydrogen atom of the phenolic hydroxyl group is weakly acidic and can be removed by a base (e.g., NaOH, K₂CO₃) to form a phenoxide ion. This phenoxide is a potent nucleophile and can participate in various reactions, such as:

Etherification (Williamson Ether Synthesis): The phenoxide can react with alkyl halides to form ethers. For example, the reaction of a similar compound, methyl 4-hydroxy-3,5-diiodobenzoate (B429528), with 4-nitrobenzyl bromide in the presence of a base yields the corresponding ether. nih.gov

Esterification: The phenolic hydroxyl group can react with acyl chlorides or acid anhydrides to form phenyl esters.

Furthermore, the hydroxyl group's strong activating effect on the aromatic ring is central to the molecule's reactivity in electrophilic substitution, as discussed in section 4.1.1. In some contexts, phenolic hydroxyl groups are known to be key in repolymerization and char formation during thermochemical processes, a reactivity that can be blocked by methylation. osti.gov The esterification of hydroxyl groups in flavonoids has been shown to alter their biological properties, such as antioxidant activity. nih.gov

Reduction Reactions of Functional Groups

The functional groups of this compound can be selectively reduced to yield different products.

Reduction of the Methyl Ester: The methyl ester group can be reduced to a primary alcohol.

To a Primary Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (2-hydroxy-3,5-diiodophenyl)methanol. orgoreview.comlibretexts.orgcommonorganicchemistry.com This reaction proceeds via an aldehyde intermediate which is immediately further reduced. libretexts.org

To an Aldehyde: To stop the reduction at the aldehyde stage, a less reactive hydride reagent such as diisobutylaluminum hydride (DIBAL-H) is used, typically at low temperatures (-78 °C). orgoreview.comlibretexts.orgyoutube.com This allows for the isolation of 2-hydroxy-3,5-diiodobenzaldehyde.

Reduction of the Iodine Atoms: The carbon-iodine bonds can be reduced to carbon-hydrogen bonds, a process known as dehalogenation. This can be achieved using various reducing agents, including catalytic hydrogenation or certain metal-based systems. For example, rhodium complexes can catalyze the reduction of aryl iodides to the corresponding arenes in the presence of a hydride donor, with ester functions remaining inert under these conditions. oup.com This selective reduction would yield methyl 2-hydroxybenzoate (methyl salicylate).

| Functional Group | Reagent(s) | Product Functional Group | Reference(s) |

| Methyl Ester | LiAlH₄ | Primary Alcohol | orgoreview.comlibretexts.orgcommonorganicchemistry.com |

| Methyl Ester | DIBAL-H | Aldehyde | orgoreview.comlibretexts.orgyoutube.com |

| Aryl Iodide | Rh catalyst, Hydride Donor | Arene (C-H) | oup.com |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

Density Functional Theory (DFT) is a predominant computational method used to determine the electronic structure and optimized geometry of molecules. redalyc.org For Methyl 2-hydroxy-3,5-diiodobenzoate, DFT calculations would be employed to find the most stable conformation by minimizing the total energy of the system. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located.

Methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used in conjunction with a basis set like 6-311++G(d,p) to perform these optimizations. redalyc.org The resulting optimized structure provides precise data on the spatial arrangement of the atoms, including the planarity of the benzene (B151609) ring and the orientation of the hydroxyl and methyl ester functional groups relative to the ring and the bulky iodine atoms. These calculations are foundational for all other computational analyses.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic properties. nih.govchalcogen.ro The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. mdpi.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For molecules related to this compound, the HOMO is often located on the iodine atoms and the phenyl ring, while the LUMO is also situated on the iodine atoms and the ring system. nih.gov The energy gap and other related electronic parameters provide a quantitative measure of the molecule's reactivity.

| Parameter | Value (eV) |

|---|---|

| εHOMO | -4.5 |

| εLUMO | -4.4 |

| Energy gap (ΔE) | 0.1 |

| Ionization energy (I ≈ -εHOMO) | 4.5 |

| Electron Affinity (A ≈ -εLUMO) | 4.4 |

| Global hardness (η = (I-A)/2) | 0.05 |

| Global softness (S = 1/2η) | 10.0 |

| Electronegativity (χ = (I+A)/2) | 4.45 |

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, indicating these as sites for electrophilic interaction and hydrogen bonding. The iodine atoms and the aromatic ring would also show distinct electrostatic potential features influencing their interaction with other molecules.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic data, which serves as a powerful means to validate theoretical models against experimental results.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become a standard tool for structure elucidation. redalyc.orgnih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT (e.g., B3LYP/6-311+G(d,p)), is employed to predict ¹H and ¹³C NMR chemical shifts. redalyc.orgepstem.net

These calculated shifts are then compared with experimental data to confirm the molecular structure. A strong correlation between the predicted and experimental values validates the accuracy of the computational model and the structural assignment. Experimental ¹H NMR data for this compound shows characteristic signals for the aromatic protons, the hydroxyl proton, and the methyl ester protons. nih.govrsc.org

| Atom | Experimental ¹H Shift (ppm) nih.gov | Calculated ¹H Shift (ppm) | Atom | Experimental ¹³C Shift (ppm) | Calculated ¹³C Shift (ppm) |

|---|---|---|---|---|---|

| -OH | 6.12 (s, 1H) | C=O | |||

| -OCH₃ | 3.89 (s, 3H) | C-OH | |||

| Ar-H | 8.36 (s, 2H) | C-I | |||

| Ar-C | |||||

| -OCH₃ | * |

*Calculated values are not available in the provided search results but would be generated in a typical computational study for comparison.

Vibrational frequency calculations are performed on the DFT-optimized geometry to predict the infrared (IR) spectrum of the molecule. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to aid in the assignment of experimental IR spectral bands to specific molecular vibrations. aimspress.com

The calculated vibrational frequencies correspond to various stretching, bending, and torsional modes within the molecule. For this compound, key vibrational modes would include the O-H stretch of the hydroxyl group, the C=O stretch of the ester, C-O stretches, C-I stretches, and various aromatic C-H and C-C vibrations. Comparing the theoretical spectrum with an experimental one allows for a detailed understanding of the molecule's vibrational properties.

Investigation of Intramolecular and Intermolecular Interactions

The structure of this compound is rich with functional groups capable of engaging in a variety of non-covalent interactions. These interactions are critical in defining the molecule's three-dimensional structure, crystal packing, and potential interactions with other molecules. The primary interactions include strong intramolecular hydrogen bonds and potential intermolecular hydrogen and halogen bonds.

A defining feature of salicylate (B1505791) derivatives is the formation of a strong intramolecular hydrogen bond between the hydroxyl group at the C2 position and the carbonyl oxygen of the methyl ester group. This interaction creates a stable six-membered pseudo-ring structure, which significantly influences the molecule's planarity and conformational preferences.

Intermolecularly, the molecule can form dimeric structures through hydrogen bonding. In analogous compounds like Methyl 2-hydroxy-4-iodobenzoate, the hydroxyl group that participates in the intramolecular bond can also engage in an intermolecular hydrogen bond with the carbonyl oxygen of an adjacent molecule, leading to the formation of centrosymmetric dimers. nih.govresearchgate.net Furthermore, the presence of two iodine atoms introduces the possibility of halogen bonding (I···O or I···I), a directional interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophilic site. rsc.orgmdpi.com These varied non-covalent forces are key to understanding the molecule's self-assembly in the solid state.

The intramolecular O-H···O=C hydrogen bond is known to be particularly strong in salicylate compounds, contributing substantially to the stability of the planar conformer. nih.govmdpi.com This strength arises from the pre-organized geometry of the donor and acceptor groups and the resonance assistance within the benzene ring. Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be employed to decompose the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion. nih.gov For intermolecular bonds, the energy is typically weaker than for the intramolecular one but remains a dominant force in crystal packing, often leading to the formation of stable dimeric pairs. nih.gov

Table 1: Expected Hydrogen Bonding in this compound

| Type of Hydrogen Bond | Donor | Acceptor | Typical Strength | Role |

|---|---|---|---|---|

| Intramolecular | Hydroxyl (-OH) | Carbonyl Oxygen (C=O) | Strong | Stabilizes planar conformation, creates a pseudo-ring structure. |

| Intermolecular | Hydroxyl (-OH) | Carbonyl Oxygen (C=O) of adjacent molecule | Moderate | Promotes dimerization and crystal packing. |

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions in real space. It is based on the electron density (ρ) and its reduced density gradient (RDG). mdpi.commdpi.com Plotting the RDG against the electron density signed by the second eigenvalue of the Hessian matrix allows for the identification and classification of non-covalent contacts.

An NCI analysis of this compound would be expected to reveal several key features:

A large, disc-shaped isosurface between the hydroxyl proton and the carbonyl oxygen, colored blue or green, indicating a strong, stabilizing hydrogen bond.

Broad, weaker green-colored isosurfaces corresponding to van der Waals interactions spread across the faces of the aromatic ring.

Potential green or bluish-green isosurfaces extending from the iodine atoms towards oxygen atoms or other iodine atoms on neighboring molecules, which would be indicative of stabilizing halogen bonds.

Red-colored areas within the ring, indicating steric repulsion, which helps define the covalent framework.

This type of analysis provides an intuitive and powerful visual confirmation of the interplay of forces that stabilize the molecular and supramolecular structures. preprints.orgmdpi.com

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily determined by the rotation around the single bonds connecting the hydroxyl and methyl ester groups to the benzene ring. A detailed conformational analysis involves systematically rotating these bonds and calculating the potential energy at each step to generate a potential energy surface (PES) or energy landscape.

The key dihedral angles for this molecule are:

τ1 (C-C-C=O): Defines the rotation of the ester group relative to the plane of the benzene ring.

τ2 (C-C-O-H): Defines the orientation of the hydroxyl proton.

Due to the strong intramolecular hydrogen bond, the conformation where the hydroxyl proton points towards the carbonyl oxygen (a syn orientation) and the entire molecule is nearly planar is expected to be the global energy minimum. mdpi.com Other conformers, where the hydrogen bond is broken, would lie significantly higher in energy. Computational studies can quantify the energy barriers to rotation, providing insight into the molecule's rigidity and the likelihood of observing different conformers at various temperatures.

Table 2: Key Dihedral Angles for Conformational Study

| Dihedral Angle | Atoms Involved | Description | Expected Low-Energy Value |

|---|---|---|---|

| τ1 | C(1)-C(2)-C(carbonyl)-O(carbonyl) | Orientation of the methyl ester group | ~0° or ~180° (planar) |

| τ2 | C(1)-C(2)-O(hydroxyl)-H | Orientation of the hydroxyl proton | ~0° (for H-bonding) |

Crystal Engineering and Supramolecular Chemistry Predictions

Crystal engineering aims to design and control the formation of solid-state structures with desired properties by understanding and utilizing intermolecular interactions. taylorfrancis.comroutledge.com The key to this approach lies in the identification and use of robust and predictable intermolecular recognition patterns, known as supramolecular synthons. rsc.orgnih.gov

For this compound, several supramolecular synthons can be predicted based on its functional groups:

Hydrogen-Bonded Dimer Synthon: As seen in related structures, molecules can form centrosymmetric dimers via intermolecular O-H···O hydrogen bonds between the hydroxyl and carbonyl groups. nih.govresearchgate.net This is a very common and robust synthon for carboxylic acids and related compounds. nih.gov

Halogen-Bonded Synthons: The iodine atoms are prime candidates for forming halogen bonds. Type II I···I or I···O interactions could lead to the formation of linear chains or 2D sheets, significantly influencing the crystal packing. rsc.orgmdpi.com The directionality of halogen bonds makes them a powerful tool in crystal design.

Combined Synthons: The final crystal structure will likely result from a combination of these interactions. For example, hydrogen-bonded dimers could be further linked into extended networks via halogen bonds.

Theoretical predictions based on these synthons allow for a rational approach to designing new crystalline forms (polymorphs) or co-crystals with tailored physical properties.

Table 3: Potential Supramolecular Synthons for Crystal Engineering

| Synthon Type | Interacting Groups | Resulting Motif |

|---|---|---|

| Hydrogen Bonding | -OH and C=O | Centrosymmetric Dimer |

| Halogen Bonding | -I and -I / C=O | Linear Chains or 2D Networks |

| π-π Stacking | Aromatic Rings | Stacked Columns |

Synthesis and Characterization of Derivatives and Analogs

Exploration of Structural Modifications

The degree and position of iodination on the benzene (B151609) ring significantly impact the electronic and steric properties of the molecule. The synthesis of these analogs typically starts with a non-iodinated or partially iodinated precursor. For instance, the precursor 2-hydroxy-3,5-diiodobenzoic acid is commonly synthesized by treating salicylic (B10762653) acid with iodine monochloride in glacial acetic acid, a method that provides high yields of the di-iodinated product. orgsyn.org

Alternative iodination methods can be employed to achieve different halogenation patterns. These include electrophilic iodination using iodine in the presence of an oxidizing agent or using N-halosuccinimides. nih.gov The synthesis of radioiodinated compounds, for example, often utilizes oxidative iodination techniques that can be adapted to produce various polyiodinated structures. nih.gov The choice of iodinating agent and reaction conditions allows for the selective synthesis of monoiodinated or other polyiodinated analogs, such as 3,5-diiodobenzoic acid, which can be prepared from precursors like 3,5-diaminobenzoic acid. chemicalbook.com

The phenolic hydroxyl group is a prime target for derivatization, commonly through etherification or esterification, to alter solubility, hydrogen bonding capability, and reactivity.

Ether Derivatives: The synthesis of ether derivatives, such as methyl 3,5-diiodo-2-methoxybenzoate, involves the alkylation of the hydroxyl group. This is typically achieved by reacting the parent compound with an alkylating agent (e.g., dimethyl sulfate (B86663) or an alkyl halide) in the presence of a base. A similar strategy was used to synthesize methyl 3,5-diiodo-4-(4-nitrobenzyloxy)benzoate from its corresponding hydroxyl precursor. nih.gov

Ester Derivatives: Esterification of the hydroxyl group can be accomplished by reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base or catalyst. An example includes the synthesis of derivatives like 3,5-diiodo-4-(4-methyl-benzene-sulfonylamino-carbonyloxy)-benzoic acid methyl ester from the corresponding 4-hydroxy isomer. researchgate.net These modifications introduce a new ester functionality, significantly altering the compound's steric and electronic profile.

The methyl ester group can be readily modified through hydrolysis followed by re-esterification or through transesterification.

Transesterification: This process allows for the conversion of the methyl ester to other alkyl esters. For example, ethyl 2-hydroxy-3,5-diiodobenzoate has been synthesized, demonstrating a straightforward modification. Iodine itself can serve as a catalyst for transesterification reactions, providing a versatile method for creating a series of different esters. scispace.comthieme-connect.com The reactivity in such reactions generally follows the order of primary > secondary > tertiary alcohols. thieme-connect.com

Amide Formation: The ester can be converted to an amide by aminolysis. This involves reacting the ester with an amine, often at elevated temperatures, to replace the methoxy (B1213986) group with a substituted or unsubstituted amino group. This transformation introduces a new functional group with different hydrogen-bonding capabilities and chemical reactivity. For instance, the 3,5-diiodosalicylate moiety has been incorporated into more complex structures through amide coupling reactions. acs.org

Comparative Studies on Synthetic Routes and Efficiency

The efficiency of synthesizing derivatives of Methyl 2-hydroxy-3,5-diiodobenzoate is highly dependent on the chosen synthetic pathway. Researchers continuously seek to optimize these routes to maximize yields, reduce reaction times, and employ milder, more environmentally benign conditions.

The foundational iodination of salicylic acid to 2-hydroxy-3,5-diiodobenzoic acid using iodine monochloride reports a high yield of 91–92%. orgsyn.org In comparison, older methods using iodine and alcohol were less efficient. orgsyn.org The subsequent esterification to form the methyl ester, for example in the case of the isomeric methyl 4-hydroxy-3,5-diiodobenzoate (B429528), can be achieved with yields as high as 91.7% using sulfuric acid in methanol (B129727). nih.gov

For substitutions on the hydroxyl group, the formation of an ether linkage, as in methyl 3,5-diiodo-4-(4-nitrobenzyloxy)benzoate, was achieved with an 80.7% yield via Williamson ether synthesis. nih.gov

The modification of the ester itself, such as in the Ullmann coupling of methyl 2,3-diiodobenzoate to yield a biphenyl (B1667301) derivative, proceeded with a 61% yield. thieme-connect.de This highlights that carbon-carbon bond-forming reactions involving these iodinated scaffolds can be efficient, though yields may vary depending on the specific substrates and reaction conditions.

| Derivative Type | Synthetic Route | Precursor(s) | Reported Yield | Reference |

|---|---|---|---|---|

| Di-iodinated Acid | Iodination with ICl | Salicylic Acid | 91-92% | orgsyn.org |

| Methyl Ester | Esterification (H₂SO₄/MeOH) | 4-Hydroxy-3,5-diiodobenzoic Acid | 91.7% | nih.gov |

| Ether Derivative | Williamson Ether Synthesis | Methyl 4-hydroxy-3,5-diiodobenzoate | 80.7% | nih.gov |

| Ethyl Ester Derivative | Esterification | 2-Hydroxy-3,5-diiodobenzoic Acid | Not specified | |

| Biphenyl Derivative | Ullmann Coupling | Methyl 2,3-diiodobenzoate | 61% | thieme-connect.de |

Advanced Characterization of Novel Derivatives (NMR, MS, X-ray)

The unambiguous identification and structural elucidation of novel derivatives are paramount. A suite of advanced spectroscopic and crystallographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for characterizing these derivatives. For the isomeric methyl 4-hydroxy-3,5-diiodobenzoate, the aromatic protons appear as a singlet at 8.36 ppm, the hydroxyl proton as a singlet at 6.12 ppm, and the methyl ester protons as a singlet at 3.89 ppm. nih.gov In its ether derivative, methyl 3,5-diiodo-4-(4-nitrobenzyloxy)benzoate, the aromatic protons of the benzoate (B1203000) ring show a singlet at 8.48 ppm, while the methyl ester protons are found at 3.93 ppm. nih.gov The expected chemical shifts for the parent compound, methyl 2-hydroxybenzoate, provide a baseline for interpreting the spectra of its iodinated analogs. docbrown.info

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of the synthesized compounds. Electron Ionization (EI) mass spectrometry of methyl 4-hydroxy-3,5-diiodobenzoate showed a molecular ion peak [M+H]⁺ at m/z 404.84. nih.gov Its 4-nitrobenzyloxy derivative showed a corresponding [M+H]⁺ peak at m/z 540.88. nih.gov For derivatives containing silyl (B83357) groups, such as those prepared for GC/MS analysis, specific fragmentation patterns are observed. fu-berlin.denist.gov

| Compound | Technique | Key Data Points | Reference |

|---|---|---|---|

| Methyl 4-hydroxy-3,5-diiodobenzoate | ¹H NMR | δ 8.36 (s, 2H, Ar-H), 6.12 (s, 1H, OH), 3.89 (s, 3H, OCH₃) | nih.gov |

| Methyl 4-hydroxy-3,5-diiodobenzoate | ¹³C NMR | δ 164.2, 157.4, 141.1, 126.3, 81.8, 52.6 | nih.gov |

| Methyl 4-hydroxy-3,5-diiodobenzoate | MS (EI) | m/z 404.84 [M+H]⁺ | nih.gov |

| Methyl 3,5-diiodo-4-(4-nitrobenzyloxy)benzoate | ¹H NMR | δ 8.48 (s, 2H, Ar-H), 3.93 (s, 3H, OCH₃) | nih.gov |

| Methyl 3,5-diiodo-4-(4-nitrobenzyloxy)benzoate | MS (EI) | m/z 540.88 [M+H]⁺ | nih.gov |

| Ethyl 2-hydroxy-3,5-diiodobenzoate | MS (GC/MS) | m/z 384.8457 [M]⁺ |

Structure-Reactivity Relationships within Derivative Series

Understanding the relationship between a molecule's structure and its chemical reactivity is a core principle in chemistry. For derivatives of this compound, this involves correlating structural modifications with changes in reaction outcomes and rates.

The electronic nature of substituents on the aromatic ring plays a critical role. For instance, the presence of strong electron-withdrawing groups ortho to a halogen atom can significantly activate the molecule towards certain reactions, such as the Ullmann coupling, leading to higher yields. thieme-connect.de Conversely, the heavy iodine atoms sterically hinder the ring, which can reduce reactivity in other transformations.

The nature of the ester group also influences reactivity. Studies on related compounds have shown that introducing steric bulk near a metabolically labile ester moiety can slow down the rate of enzymatic hydrolysis. nih.gov This principle can be applied to the design of more stable derivatives of this compound.

Applications of Methyl 2 Hydroxy 3,5 Diiodobenzoate and Its Derivatives in Chemical Sciences

Role as a Precursor in Complex Organic Synthesis

The reactivity endowed by the hydroxyl, methyl ester, and particularly the two iodine atoms renders Methyl 2-hydroxy-3,5-diiodobenzoate a key starting material or intermediate in multi-step organic syntheses.

This compound serves as an exemplary building block for constructing molecules with multiple functionalities. The distinct reactivity of its functional groups allows for sequential and controlled chemical transformations. The iodine atoms are particularly significant as they are susceptible to replacement via various cross-coupling reactions, enabling the introduction of new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of modern synthetic chemistry for creating complex molecular architectures.

For instance, the parent acid, 4-hydroxy-3,5-diiodobenzoic acid, is utilized as a foundational component in the synthesis of endo-functionalized donor ligands, with the methyl ester acting as a protected intermediate. nih.gov These ligands are subsequently used in the self-assembly of intricate supramolecular metallacycles. nih.gov Furthermore, derivatives of this core structure are employed in creating complex molecules, such as inhibitors of amyloid-β aggregation and diastereomeric Mannich bases. nih.govmdpi.com The related compound, methyl 4-amino-3,5-diiodobenzoate, is also explicitly identified as a building block for more complex organic molecules.

The table below summarizes the reactive sites on this compound and their potential synthetic transformations, highlighting its role as a multifunctional building block.

| Functional Group | Position | Potential Reactions |

| Hydroxyl (-OH) | C2 | Etherification, Esterification, O-Alkylation |

| Iodine (-I) | C3, C5 | Suzuki Coupling, Sonogashira Coupling, Stille Coupling, Heck Coupling, Nucleophilic Aromatic Substitution |

| Methyl Ester (-COOCH₃) | C1 | Hydrolysis to Carboxylic Acid, Amidation, Reduction to Alcohol |

This table illustrates the synthetic versatility of this compound, stemming from its distinct reactive functional groups.

The presence of iodine atoms makes this compound and its derivatives ideal precursors for synthesizing isotopically labeled compounds for research, particularly in medical imaging and metabolic studies. Stable iodine atoms (¹²⁷I) can be replaced with radioactive isotopes such as ¹²³I, ¹²⁵I, or ¹³¹I. These radiolabeled molecules can then be used as tracers in techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).

Research has shown that iodinated aromatic acids derived from corresponding methyl esters are valuable in the development of radiopharmaceuticals. For example, the related compound, methyl 4-amino-3,5-diiodobenzoate, has been investigated for its potential use as a radiolabeled compound in imaging studies. The synthesis of labeled probes, such as [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, for studying biologically active molecules further underscores the established strategy of using labeled precursors to understand biological processes. whiterose.ac.uk

Potential in Materials Science

The unique chemical structure of this compound provides a pathway to novel materials, including advanced polymers and functional dyes. Chemical suppliers recognize this potential, often listing the compound under categories like "Material Science" and "Polymer Science". bldpharm.combldpharm.com

Di-iodinated aromatic compounds are valuable monomers for synthesizing advanced polymers through cross-coupling polymerization reactions. The two iodine atoms on the benzene (B151609) ring of this compound offer two reactive sites for polymerization, allowing it to be incorporated into polymer backbones.

Reactions such as the Sonogashira-Hagihara coupling are used to create novel optically active poly(phenyleneethynylene–aryleneethynylene)s from di-iodinated precursors. researchgate.net Similarly, research into molecular architectures for polymeric mesophases has utilized related compounds like methyl 2,5-diiodobenzoate. umich.edu The ability to functionalize polymers by incorporating such monomers is crucial for developing materials with tailored electronic, optical, or liquid crystalline properties. umich.edumit.edu

This compound is also identified as having potential in the field of functional dyes and pigments. bldpharm.com The aromatic core can be chemically modified, particularly at the iodine positions, to create extended π-conjugated systems. Such systems are known as chromophores because they are responsible for absorbing and emitting light, which is the fundamental principle behind color in dyes and pigments. The specific functional groups (-OH, -COOCH₃) can also influence the final color and properties like solubility and lightfastness. Its classification under "Organic Pigments" by chemical suppliers points to its utility in this area. bldpharm.com

Utility in Catalysis (e.g., as a Ligand Precursor or Catalyst Component)

In the field of catalysis, particularly in organometallic and coordination chemistry, the design of ligands is paramount. This compound serves as a precursor for sophisticated ligands used in catalytic systems. Its potential is recognized by its classification under "Catalysts and Ligands" by suppliers. bldpharm.com

A significant application involves its role as an intermediate in the synthesis of endo-functionalized 120° donor ligands. nih.gov In a multi-step synthesis starting from 4-hydroxy-3,5-diiodobenzoic acid, the methyl ester serves as a key intermediate. nih.gov The resulting di-pyridyl ligand, featuring a central benzoic ester core, is then used in coordination-driven self-assembly with metal acceptors to form well-defined, two-dimensional supramolecular metallacycles. nih.gov These structures have potential applications in catalysis, molecular recognition, and materials science. The ability to synthesize such precisely structured ligands is crucial for developing new catalysts and functional molecular assemblies.

Contribution to Supramolecular Chemistry and Crystal Engineering

The strategic placement of iodine atoms and functional groups in this compound makes it a molecule of significant interest in the fields of supramolecular chemistry and crystal engineering. These disciplines focus on understanding and controlling the assembly of molecules to form well-defined, higher-order structures. The predictable nature of the non-covalent interactions involving this compound allows for the rational design of crystalline materials with specific architectures and properties.

Design of Ordered Solid-State Architectures

The design of ordered solid-state architectures, or crystal engineering, relies on the use of robust and directional intermolecular interactions to guide the assembly of molecules into predictable patterns. This compound possesses several functional groups capable of forming such interactions, primarily hydrogen bonds and halogen bonds.

While a detailed crystal structure analysis for this compound is not extensively documented in publicly available literature, valuable insights can be drawn from its structural analogue, Methyl 2-hydroxy-4-iodobenzoate. In the crystal structure of Methyl 2-hydroxy-4-iodobenzoate, the molecules self-assemble into layered structures. researchgate.netnsf.gov This assembly is driven by a combination of intra- and intermolecular hydrogen bonds. researchgate.netnih.gov

An intramolecular hydrogen bond is typically formed between the hydroxyl group (-OH) and the carbonyl oxygen of the methyl ester group, creating a stable six-membered ring. This is a common feature in salicylate (B1505791) derivatives. Intermolecularly, the hydroxyl group of one molecule can engage in a hydrogen bond with the carbonyl oxygen of an adjacent molecule, leading to the formation of centrosymmetric dimers. nih.gov These dimers then arrange into sheet-like structures. nih.gov

Table 1: Crystallographic Data for the Structural Analogue, Methyl 2-hydroxy-4-iodobenzoate

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇IO₃ |

| Molecular Weight | 278.04 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Data sourced from a study on Methyl 2-hydroxy-4-iodobenzoate, a structural analogue of the title compound. researchgate.netnih.gov

Understanding Halogen Bonding Interactions

A key feature contributing to the supramolecular chemistry of this compound is the presence of two iodine atoms. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov This occurs due to the anisotropic distribution of electron density around the covalently bonded halogen, resulting in a region of positive electrostatic potential (a σ-hole) on the outer side of the halogen atom, opposite to the covalent bond. nih.gov

In the solid state, the iodine atoms of this compound can act as halogen bond donors, interacting with electron-rich sites on neighboring molecules, such as the carbonyl oxygen, the hydroxyl oxygen, or even the aromatic ring's π-system. These interactions are highly directional and can be comparable in strength to hydrogen bonds, making them powerful tools in crystal engineering. nih.gov

The presence of two iodine atoms at the 3- and 5-positions offers the potential for the formation of extended networks through multiple halogen bonding interactions. For instance, one iodine atom could interact with the carbonyl oxygen of a neighboring molecule, while the second iodine atom could engage with the hydroxyl group or another acceptor on a different molecule. This multi-point recognition capability enhances the predictability and stability of the resulting supramolecular assemblies. The study of such interactions in diiodinated compounds is crucial for developing a deeper understanding of the fundamental principles governing halogen bonding and for designing complex, functional materials. nih.gov